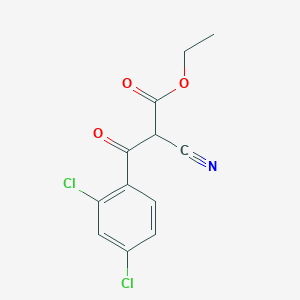
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester is a chemical compound with the molecular formula C12H9Cl2NO2 and a molecular weight of 270.117 g/mol . This compound is known for its unique structure, which includes a cyano group, a dichlorophenyl group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid.
Reduction: Formation of 2-Amino-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
相似化合物的比较
Similar Compounds
2-Cyano-3-(2,4-dichloro-phenyl)-acrylic acid: Similar structure but lacks the ethyl ester group.
2-Cyano-3-(5-(2,4-dichloro-phenyl)-furan-2-yl)-acrylic acid ethyl ester: Contains a furan ring instead of the propionic acid moiety.
Uniqueness
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and dichlorophenyl groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H9Cl2NO3 |
|---|---|
分子量 |
286.11 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-(2,4-dichlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9(6-15)11(16)8-4-3-7(13)5-10(8)14/h3-5,9H,2H2,1H3 |
InChI 键 |
UKLIRLXUWSYHMV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


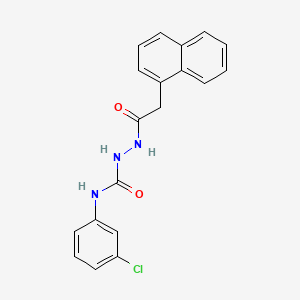
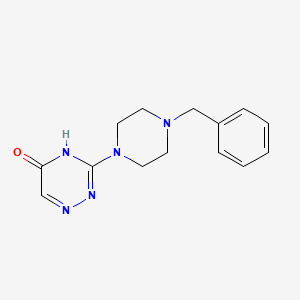
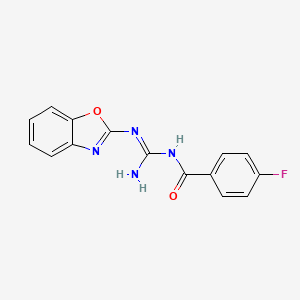
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
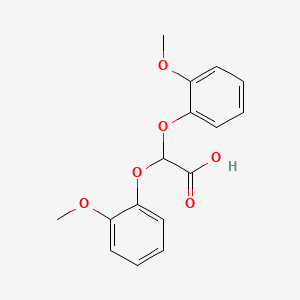
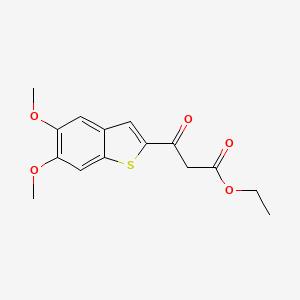
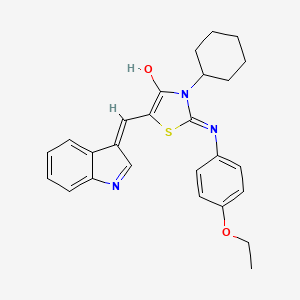

![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)

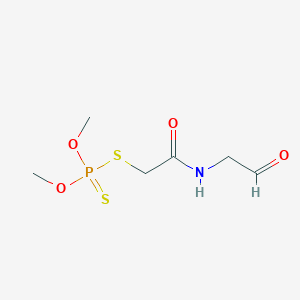
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
